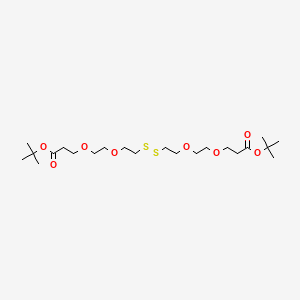

t-BuO2C-PEG2-SS-PEG2-CO2tBu

Description

Theoretical Frameworks for Designing Stimuli-Responsive Materials

Stimuli-responsive materials, often called "smart" materials, are designed to change their properties in response to external triggers. numberanalytics.com These triggers can be physical, such as temperature or light, or chemical, such as changes in pH or the presence of specific molecules. numberanalytics.commdpi.com The design of these materials is grounded in thermodynamic and kinetic principles. numberanalytics.com A key concept is the incorporation of responsive elements that undergo conformational or phase transitions when a stimulus is applied. numberanalytics.com This response is driven by a change in the Gibbs free energy of the system. numberanalytics.com

The development of such materials involves a deep understanding of molecular interactions and the ability to predict how a molecule will behave in a given environment. These materials are being explored for a variety of applications, including in robotics and as artificial skin that can sense and react to external stimuli. numberanalytics.com

Significance of Polyethylene Glycol (PEG) in Molecular Engineering and Bioconjugation Research

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer that has become a cornerstone in molecular engineering and bioconjugation. sigmaaldrich.commdpi.com Its high solubility in aqueous solutions and lack of toxicity make it an ideal component for biomedical applications. thermofisher.comeuropeanpharmaceuticalreview.com The process of attaching PEG chains to molecules, known as PEGylation, can enhance the stability, solubility, and bioavailability of therapeutic agents. europeanpharmaceuticalreview.comaxispharm.com

PEG linkers are versatile tools used to connect different molecular entities, such as drugs and targeting molecules. axispharm.com These linkers can be designed with various lengths and functional groups to suit specific applications, including the creation of hydrogels for tissue engineering and the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. sigmaaldrich.comaxispharm.com

Fundamental Principles of Disulfide Bonds in Dynamic Covalent Chemistry and Redox Responsiveness

Disulfide bonds (S-S) are covalent bonds that play a crucial role in dynamic covalent chemistry. rsc.org This field of chemistry utilizes reversible reactions to create molecular systems that can adapt to their environment. diva-portal.org Disulfide bonds are particularly interesting because they can be cleaved and reformed under specific redox conditions. rsc.orgrsc.org This redox responsiveness is a key feature in the design of stimuli-responsive materials. rsc.org

The reversible nature of disulfide bonds is driven by thiol-disulfide exchange reactions, which can be triggered by reducing agents like glutathione (B108866), a molecule found in high concentrations inside cells. rsc.orgmdpi.com This property makes disulfide bonds ideal for creating drug delivery systems that release their payload in response to the specific redox environment of the target cells. nih.gov

Rationale and Design Strategy for t-BuO2C-PEG2-SS-PEG2-CO2tBu as a Model Compound in Research Paradigms

The compound This compound is a heterobifunctional molecule that embodies the principles discussed above. nih.govoup.comnih.gov Its design is a strategic combination of functional units, making it a valuable tool in various research areas.

The molecule consists of two PEG2 (diethylene glycol) chains linked by a central disulfide bond. nih.gov At each end of the molecule, there is a carboxylic acid group protected by a tert-butyl ester. nih.gov This design provides several key features:

Biocompatibility and Solubility : The PEG chains enhance the molecule's water solubility and biocompatibility. sigmaaldrich.comthermofisher.com

Redox Responsiveness : The disulfide bond serves as a cleavable linker that can be broken under reducing conditions. rsc.orgrsc.org

Orthogonal Handles : The tert-butyl esters act as protecting groups that can be selectively removed to reveal reactive carboxylic acid groups. iris-biotech.dewikipedia.org

This combination of properties makes This compound an ideal model compound for developing and testing new concepts in drug delivery, materials science, and bioconjugation.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C22H42O8S2 |

| Molecular Weight | 498.7 g/mol |

| Appearance | Liquid |

Table generated from data in broadpharm.com

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O8S2/c1-21(2,3)29-19(23)7-9-25-11-13-27-15-17-31-32-18-16-28-14-12-26-10-8-20(24)30-22(4,5)6/h7-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOMRWVWZXYDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCSSCCOCCOCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Spectroscopic Elucidation Techniques

Strategic Approaches to the Synthesis of t-BuO₂C-PEG₂-SS-PEG₂-CO₂tBu

Detailed Protocols for Oligoethylene Glycol Unit Functionalization

The initial step in the synthesis involves the functionalization of a diethylene glycol (PEG₂) unit to introduce a thiol group at one end and a group amenable to esterification at the other. A common approach begins with commercially available diethylene glycol, which is first mono-protected on one of its hydroxyl groups. This protecting group strategy is crucial to prevent side reactions in subsequent steps.

The free hydroxyl group can then be converted into a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like triethylamine (B128534) or pyridine. This activated intermediate is then subjected to nucleophilic substitution with a thiol-containing nucleophile, such as sodium hydrosulfide (B80085) or potassium thioacetate (B1230152). If thioacetate is used, a subsequent hydrolysis step is required to liberate the free thiol.

Esterification Reactions for Controlled Tert-Butyl Carboxylate Installation

With the thiol-functionalized PEG unit in hand, the next step is the installation of the tert-butyl carboxylate group. This is typically achieved through an esterification reaction. If the PEG precursor has a terminal hydroxyl group, it can be reacted with a protected carboxylic acid that contains a tert-butyl ester. For instance, a common precursor is Amino-PEG2-t-butyl ester. broadpharm.combiochempeg.comscbt.com

Alternatively, if the PEG precursor has a terminal carboxylic acid, it can be esterified with tert-butyl alcohol. researchgate.net This reaction is often facilitated by the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The use of di-tert-butyl dicarbonate (B1257347) can also be employed as a dehydrating agent to promote the esterification. researchgate.net The bulky tert-butyl group serves as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions during the subsequent disulfide bond formation.

Optimized Disulfide Bond Formation via Oxidation or Thiol-Disulfide Exchange Strategies

The formation of the central disulfide bond is the key step that joins two molecules of the functionalized PEG precursor. There are two primary strategies to achieve this: oxidation of the thiol groups or a thiol-disulfide exchange reaction.

In the oxidation approach, the thiol-functionalized PEG precursor is dissolved in a suitable solvent and treated with a mild oxidizing agent. Common oxidants for this purpose include hydrogen peroxide, iodine, or exposure to air (oxygen) often catalyzed by a metal ion. This method is straightforward but requires careful control of reaction conditions to avoid over-oxidation to sulfonic acids.

The thiol-disulfide exchange strategy offers a more controlled method for disulfide bond formation. In this approach, the thiol-functionalized PEG precursor is reacted with a disulfide-containing reagent, such as 2,2'-dipyridyl disulfide. This reaction is reversible, but the equilibrium can be driven towards the desired product by the removal of the leaving group, in this case, 2-thiopyridone. This method is highly efficient and proceeds under mild conditions. researchgate.net The disulfide bond is a crucial functional group, as its susceptibility to cleavage under reducing conditions is often exploited in drug delivery systems. mdpi.com

Purification and Isolation Methodologies for High-Purity Compound Derivates

Following the synthesis, the crude product is a mixture of the desired compound, unreacted starting materials, and byproducts. Achieving high purity is essential for its intended applications. The purification of t-BuO₂C-PEG₂-SS-PEG₂-CO₂tBu typically involves a combination of chromatographic techniques.

Column chromatography using silica (B1680970) gel is a common first step to separate the product from less polar impurities. The choice of eluent system (a mixture of solvents) is critical and is usually determined by thin-layer chromatography (TLC) analysis. For polar PEGylated compounds, reverse-phase chromatography may be more effective.

Further purification can be achieved using techniques such as preparative high-performance liquid chromatography (HPLC), which offers higher resolution and can separate the target compound from closely related impurities. The purity of the final product is then assessed using analytical HPLC and the spectroscopic methods described in the following section.

Comprehensive Spectroscopic Elucidation of Molecular Structure

The unambiguous identification and purity assessment of t-BuO₂C-PEG₂-SS-PEG₂-CO₂tBu rely on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. Both ¹H NMR and ¹³C NMR are routinely employed to confirm the structure of the synthesized compound. acs.org

In the ¹H NMR spectrum of t-BuO₂C-PEG₂-SS-PEG₂-CO₂tBu, distinct signals corresponding to the different protons in the molecule are expected. The tert-butyl groups will give rise to a sharp singlet at approximately 1.4 ppm, integrating to 18 protons. The protons of the ethylene (B1197577) glycol units will appear as a series of multiplets in the range of 3.5 to 3.8 ppm. The methylene (B1212753) protons adjacent to the disulfide bond are expected to be shifted downfield to around 2.9 ppm due to the electron-withdrawing effect of the sulfur atoms. The methylene protons adjacent to the ester group will also be shifted downfield.

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the ester at around 170 ppm, the carbons of the ethylene glycol units in the region of 60-70 ppm, the carbons adjacent to the disulfide bond at approximately 38-40 ppm, and the quaternary and methyl carbons of the tert-butyl group at around 80 ppm and 28 ppm, respectively.

The integration of the signals in the ¹H NMR spectrum provides a quantitative measure of the relative number of protons, which is used to confirm the correct ratio of the different structural components of the molecule and to assess its purity.

Table 1: Expected ¹H NMR Chemical Shifts for t-BuO₂C-PEG₂-SS-PEG₂-CO₂tBu

| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |

| t-Butyl (-C(CH₃)₃) | ~1.4 | Singlet | 18H |

| Methylene adjacent to disulfide (-S-S-CH₂-) | ~2.9 | Triplet | 4H |

| Ethylene Glycol (-O-CH₂-CH₂-O-) | ~3.5-3.8 | Multiplets | 16H |

| Methylene adjacent to ester (-CH₂-COO-) | ~2.5 | Triplet | 4H |

Table 2: Expected ¹³C NMR Chemical Shifts for t-BuO₂C-PEG₂-SS-PEG₂-CO₂tBu

| Functional Group | Chemical Shift (ppm) |

| Carbonyl (-COO-) | ~170 |

| Quaternary Carbon of t-Butyl (-C(CH₃)₃) | ~80 |

| Ethylene Glycol (-O-CH₂-CH₂-O-) | ~60-70 |

| Methylene adjacent to disulfide (-S-S-CH₂-) | ~38-40 |

| Methylene adjacent to ester (-CH₂-COO-) | ~35 |

| Methyl of t-Butyl (-C(CH₃)₃) | ~28 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Elemental Composition Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal identification and characterization of t-BuO2C-PEG2-SS-PEG2-CO2tBu. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its elemental composition with a high degree of confidence.

Expected HRMS Data:

For the compound this compound, with a chemical formula of C22H42O8S2, the expected monoisotopic mass can be precisely calculated. When subjected to electrospray ionization (ESI), the molecule is expected to be detected as various adducts, most commonly with sodium ([M+Na]+) or potassium ([M+K]+), or as a protonated molecule ([M+H]+).

| Ion Species | Calculated m/z | Observed m/z (Typical) | Mass Accuracy (ppm) |

|---|---|---|---|

| [M+H]⁺ | 515.2400 | 515.2405 | < 5 |

| [M+Na]⁺ | 537.2219 | 537.2224 | < 5 |

| [M+K]⁺ | 553.1959 | 553.1964 | < 5 |

The exceptional mass accuracy of HRMS, typically below 5 parts per million (ppm), allows for the confident determination of the elemental formula, distinguishing it from other compounds with similar nominal masses. This level of precision is crucial for confirming the successful synthesis of the target molecule and for ruling out the presence of impurities.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bond vibrations present in this compound.

FT-IR Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 2975-2850 | C-H stretch | Aliphatic (PEG, t-Butyl) |

| 1730 | C=O stretch | Ester (tert-butyl ester) |

| 1390, 1365 | C-H bend (gem-dimethyl) | tert-Butyl group |

| 1250 | C-O stretch | Ester |

| 1100 | C-O-C stretch (ether) | Polyethylene glycol (PEG) |

| 550-480 | S-S stretch | Disulfide |

The prominent C=O stretching vibration around 1730 cm⁻¹ is a clear indicator of the ester functional groups. The strong C-O-C stretching band near 1100 cm⁻¹ is characteristic of the PEG backbone. The presence of the disulfide bond can be inferred from a weak absorption in the 550-480 cm⁻¹ region, although this peak can sometimes be difficult to observe. researchgate.netnih.govnih.gov

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, such as the disulfide (S-S) bond.

Expected Raman Shifts:

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |

| 2980-2850 | C-H stretch | Aliphatic |

| 525-510 | S-S stretch | Disulfide |

The disulfide stretch typically gives a distinct and readily identifiable peak in the Raman spectrum, making this technique highly suitable for confirming the integrity of the disulfide linkage in the molecule.

Chromatographic Separation and Purity Validation Methodologies

Chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Reaction Monitoring

High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is the most common method for purity assessment.

Typical HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm or Evaporative Light Scattering Detector (ELSD) |

This method allows for the separation of the target compound from starting materials, byproducts, and degradation products. The purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram. For a high-purity sample, a single major peak is expected. HPLC is also invaluable for monitoring the progress of the synthesis reaction, allowing for optimization of reaction conditions. capes.gov.brnih.gov

Gel Permeation Chromatography (GPC) for Oligomer Distribution and Molecular Weight Distribution Analysis

Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. While this compound is a discrete molecule, GPC can be useful for assessing its purity, particularly for identifying any oligomeric or polymeric impurities that may be present from the PEG starting materials.

Typical GPC Method Parameters:

| Parameter | Condition |

| Columns | Set of two columns with a pore size of 100 Å |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Temperature | 35 °C |

| Detector | Refractive Index (RI) |

| Calibration | Polystyrene standards |

Mechanistic Investigations of Stimuli Responsive Transformations

In-Depth Analysis of Disulfide Bond Cleavage Mechanisms in Research Environments

The disulfide bond (S-S) is a covalent linkage susceptible to cleavage by various stimuli, most notably reducing agents. This redox sensitivity is a cornerstone of its utility as a cleavable linker in complex molecular constructs.

In both biological and laboratory settings, the cleavage of the disulfide bond in t-BuO₂C-PEG₂-SS-PEG₂-CO₂tBu is predominantly achieved through reduction by thiol-containing molecules.

Glutathione (B108866) (GSH)-Mediated Cleavage: Glutathione is a tripeptide thiol that exists at millimolar concentrations within cells and is a primary component of the intracellular redox buffering system. nih.gov The cleavage of the disulfide bond by GSH proceeds via a thiol-disulfide exchange reaction. The process is initiated by the nucleophilic attack of a glutathione thiolate anion (GS⁻) on one of the sulfur atoms of the disulfide bond. This results in the formation of a mixed disulfide intermediate and the release of one equivalent of the cleaved PEGylated carboxylic acid (in its thiol form). A second GSH molecule then attacks the mixed disulfide, releasing the second equivalent of the cleaved product and forming glutathione disulfide (GSSG). nih.govresearchgate.net The GSSG can then be reduced back to GSH by the enzyme glutathione reductase at the expense of NADPH. nih.gov This cyclical process ensures a continuous capacity for disulfide reduction in a cellular environment.

Table 1: Comparison of Reductive Agents for Disulfide Cleavage

| Feature | Glutathione (GSH) | Dithiothreitol (DTT) |

|---|---|---|

| Context | Biological systems (in vivo/in vitro) | Laboratory/research (in vitro) |

| Mechanism | Two-step intermolecular thiol-disulfide exchange | Intramolecular cyclization after initial exchange |

| Stoichiometry | 2 equivalents of GSH per disulfide bond | 1 equivalent of DTT per disulfide bond |

| Driving Force | High intracellular concentration of GSH | Formation of a stable 6-membered ring |

| Redox Potential | Standard potential (GSSG/2GSH) is approx. -240 mV | Redox potential is -330 mV at pH 7 |

The kinetics of thiol-disulfide exchange reactions are critical for understanding the rate at which the linker cleaves in response to a stimulus. These reactions are generally dynamic, reversible processes, and their rates are influenced by several factors, including pH, temperature, steric hindrance around the disulfide bond, and the pKa of the attacking thiol. nih.govnih.gov

In cellular systems, thiol-disulfide exchange reactions are often under kinetic, rather than thermodynamic, control. nih.gov This means the partitioning between different reaction pathways is determined by their relative rates. The rate of cleavage of the disulfide bond in t-BuO₂C-PEG₂-SS-PEG₂-CO₂tBu by a thiol (R-SH) is dependent on the concentration of both the disulfide linker and the deprotonated thiol (thiolate, R-S⁻), which is the active nucleophile.

Studies on similar disulfide-containing linkers have shown that the reaction rates can vary significantly. For instance, the presence of bulky groups near the disulfide bond can sterically hinder the approach of the nucleophilic thiol, thereby decreasing the reaction rate. The flexible and hydrophilic PEG₂ spacers in t-BuO₂C-PEG₂-SS-PEG₂-CO₂tBu are generally considered to minimize such steric hindrance.

Table 2: Representative Kinetic Parameters for Thiol-Disulfide Exchange

| Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | pH | Temperature (°C) |

|---|---|---|---|

| Generic Disulfide + GSH | 0.1 - 10 | 7.4 | 37 |

| Generic Disulfide + DTT | 10 - 500 | 7.4 | 25 |

Note: Data are representative values for typical thiol-disulfide exchange reactions and may vary for the specific compound.

Beyond reduction by thiols, disulfide bonds can be cleaved through other mechanisms.

Photochemical Cleavage: Disulfide bonds can undergo scission upon exposure to ultraviolet (UV) light. nih.gov This process typically involves the homolytic cleavage of the S-S bond to generate two thiyl radicals. In the presence of a photoinitiator and certain wavelengths of light (e.g., UVA to visible), this cleavage can be initiated through a radical-mediated fragmentation reaction. nih.govresearchgate.net The generated thiyl radicals can then participate in subsequent reactions. This method offers spatial and temporal control over the cleavage process but requires an external light source and potentially photosensitizing agents. researchgate.netrsc.org

Enzymatic Cleavage: In biological systems, specific enzymes can catalyze the reduction of disulfide bonds. The thioredoxin (Trx) and glutaredoxin (GRX) systems are key enzymatic pathways for disulfide reduction. nih.gov Studies have shown that these enzymes, in conjunction with their respective reductases and cofactors like NADPH, can efficiently catalyze the cleavage of disulfide bonds in various molecules, including linkers used in bioconjugation. nih.gov The mechanism involves the transfer of reducing equivalents from NADPH through the enzyme system to the disulfide substrate, resulting in its cleavage. This enzymatic pathway can be significantly more efficient than non-enzymatic reduction by GSH alone. nih.gov

Examination of the Interplay of Multiple Stimuli on Compound Stability and Reactivity

The unique structure of t-BuO2C-PEG2-SS-PEG2-CO2tBu, featuring both acid-labile tert-butyl ester groups and a redox-sensitive disulfide bond, makes its stability and reactivity highly dependent on the interplay of multiple chemical stimuli, primarily pH and the redox environment.

The disulfide bond is generally stable under physiological pH (around 7.4) but is susceptible to cleavage in a reducing environment. This reduction is often mediated by thiols such as glutathione (GSH), which is present in significantly higher concentrations inside cells compared to the extracellular environment. organic-chemistry.org This differential in GSH concentration is a key principle in designing drug delivery systems that release their payload intracellularly. mdpi.com

Conversely, the tert-butyl ester groups are stable in neutral and basic conditions but undergo hydrolysis under acidic conditions to yield a carboxylic acid and isobutylene. stackexchange.com The rate of this hydrolysis is dependent on the pH, with faster cleavage occurring at lower pH values.

The interplay of these two orthogonal stimuli can be leveraged to achieve sequential or triggered release of different parts of the molecule. For instance, in a biological context, a nanoparticle formulated with a compound like this compound could remain intact in the bloodstream (neutral pH, low reducing environment). Upon reaching a tumor microenvironment, which is often characterized by a slightly acidic pH, the tert-butyl esters could begin to hydrolyze. nih.govresearchgate.net If the nanoparticle is then internalized by a cancer cell, the much higher intracellular concentration of GSH would trigger the cleavage of the disulfide bond, leading to the complete degradation of the linker. nih.govresearchgate.net

The following table illustrates the expected stability of the functional groups in this compound under different environmental conditions.

| Condition | pH | Redox Environment | Expected Stability of t-Butyl Ester | Expected Stability of Disulfide Bond | Overall Molecular State |

| Physiological Extracellular | ~7.4 | Oxidizing | Stable | Stable | Intact |

| Early Endosomal | ~6.5 | Oxidizing | Slow Hydrolysis | Stable | Partial deprotection |

| Late Endosomal/Lysosomal | ~5.0 | Oxidizing | Rapid Hydrolysis | Stable | Fully deprotected (di-acid) |

| Intracellular Cytosolic | ~7.2 | Reducing (High GSH) | Stable | Cleaved | Cleaved into two PEG-acid fragments |

| Acidic and Reducing | < 6.5 | Reducing (High GSH) | Hydrolyzed | Cleaved | Complete degradation into smaller fragments |

This dual-responsiveness allows for a controlled and targeted transformation of the parent compound. Research on similar dual-responsive systems, such as those based on poly(β-amino ester)s containing disulfide bonds, has demonstrated that the combination of pH and redox sensitivity can lead to significantly accelerated drug release under conditions mimicking the intracellular environment of tumor cells. nih.govresearchgate.netnih.gov These studies underscore the potential for molecules like this compound in applications requiring precise environmental sensing and response. researchgate.netnih.govresearchgate.net

Advanced Applications As a Research Building Block in Materials and Bio Inspired Systems

Development of Redox-Responsive Polymeric Architectures and Hydrogels

The incorporation of disulfide bonds into polymer chains is a key strategy for creating materials that can respond to specific biological cues, particularly the difference in redox potential between the extracellular and intracellular environments. The compound t-BuO2C-PEG2-SS-PEG2-CO2tBu is instrumental in this area due to its readily cleavable disulfide linkage.

Utilization as Cleavable Crosslinkers for Synthesizing Dynamic Hydrogels and Polymer Networks

Hydrogels, three-dimensional networks of hydrophilic polymers capable of holding large amounts of water, are extensively investigated for biomedical applications. The integration of cleavable crosslinkers allows for the controlled degradation of these networks, which is crucial for applications like drug delivery and tissue engineering. Disulfide-containing crosslinkers are particularly valuable as they can be broken down in the presence of reducing agents like glutathione (B108866) (GSH), which is found in higher concentrations inside cells compared to the extracellular space. nih.govnih.gov

The general principle involves reacting the terminal groups of this compound (after deprotection of the tert-butyl esters to reveal carboxylic acids) with multifunctional polymers to form a crosslinked hydrogel. The resulting hydrogel is stable in extracellular conditions but will disintegrate and release its payload upon entering the reducing environment of a cell. This redox-responsive behavior is a key feature in the design of "smart" drug delivery systems. nih.govpurepeg.com Research in this area focuses on tuning the degradation rate and mechanical properties of the hydrogels by varying the crosslinker density and the nature of the polymer backbone. nih.govresearchgate.net

Table 1: Properties of Redox-Responsive Hydrogels

| Property | Description | Significance |

|---|---|---|

| Stimulus-Responsiveness | Degrades in the presence of reducing agents (e.g., glutathione). | Enables targeted release of encapsulated agents in specific biological environments. |

| Biocompatibility | PEG components reduce immunogenicity and improve biocompatibility. | Essential for in vivo applications to minimize adverse reactions. |

| Tunable Degradation | Degradation rate can be controlled by crosslinking density. | Allows for programmed release kinetics of therapeutics. |

| Controlled Release | Disintegration of the network facilitates the release of drugs or cells. | Crucial for therapeutic efficacy and regenerative medicine. |

Application as a Monomer or Macroinitiator in Controlled Polymerization Techniques

Beyond its use as a crosslinker, this compound can be modified to act as a monomer or a macroinitiator in controlled polymerization techniques such as atom transfer radical polymerization (ATRP). By functionalizing the ends of the molecule with polymerizable groups or initiator moieties, polymers can be grown from this central disulfide-containing unit.

This approach allows for the synthesis of well-defined polymers with a cleavable disulfide bond at a specific location in the polymer backbone. For instance, using a disulfide-containing initiator leads to the formation of two polymer chains linked by the disulfide bond. acs.org Cleavage of this bond results in two polymer chains of half the original molecular weight, a property that can be exploited for viscosity reduction or degradation of the material on demand. This strategy is central to creating block copolymers with redox-responsive characteristics. mdpi.comnih.gov

Design of Amphiphilic Block Copolymers Incorporating Disulfide Linkages

Amphiphilic block copolymers, which consist of both hydrophilic and hydrophobic segments, can self-assemble into various nanostructures such as micelles and polymersomes in aqueous environments. These structures are of great interest for drug delivery as they can encapsulate hydrophobic drugs within their core. acs.orgnih.gov

By incorporating this compound as a linker between the hydrophilic (PEG) and a hydrophobic polymer block, researchers can create amphiphilic block copolymers that are stable in circulation but dissociate in a reducing environment. diva-portal.orgacs.org This dissociation leads to the disassembly of the nanostructure and the rapid release of the encapsulated drug specifically within the target cells, which have high glutathione concentrations. mdpi.com This targeted release mechanism can enhance the therapeutic efficacy of drugs while minimizing systemic side effects. nih.gov

Role in Bioconjugation Chemistry and Surface Functionalization Studies

The specific reactivity of the disulfide bond and the biocompatibility of the PEG chains make this compound a valuable tool in bioconjugation and surface modification.

Linker for Site-Specific Conjugation to Biomacromolecules (e.g., proteins, peptides) in Research Settings

The covalent attachment of PEG chains to therapeutic proteins and peptides, a process known as PEGylation, can improve their solubility, stability, and circulation half-life. nih.gov Using a cleavable linker like this compound allows for the temporary PEGylation of biomacromolecules.

One common strategy involves the site-specific conjugation to cysteine residues in proteins. mdpi.com The disulfide bond in the linker can react with a free thiol group on a protein via thiol-disulfide exchange. Alternatively, native disulfide bonds within a protein can be reduced to yield two thiol groups, which can then be re-bridged with a PEG linker containing two thiol-reactive groups. ucl.ac.uknih.govacs.org This approach allows for the attachment of the PEG chain at a specific site, preserving the biological activity of the protein. The ability to cleave the PEG chain under reducing conditions can be advantageous in situations where the temporary shielding of the protein is desired.

Table 2: Research Applications in Bioconjugation

| Application | Biomolecule | Purpose of Conjugation |

|---|---|---|

| PEGylation | Proteins, Peptides | Enhance solubility, stability, and circulation time. |

| Drug Conjugation | Antibodies, Peptides | Targeted delivery of therapeutic agents. |

| Surface Immobilization | Enzymes | Creation of reusable biocatalysts. |

Surface Modification of Materials for Controlled Release and Responsive Coatings Investigations

The functional groups of this compound can be used to anchor it to the surface of materials, such as nanoparticles or implants. This surface modification can be used to create responsive coatings that can release therapeutic agents or change their properties in response to a redox stimulus.

For example, a surface can be functionalized with this linker, and then a bioactive molecule can be attached to the other end. The PEG chains provide a hydrophilic and biocompatible interface, while the disulfide bond acts as a trigger for the release of the bioactive molecule in a reducing environment. This strategy is being explored for the development of drug-eluting stents, responsive biosensors, and coatings that can prevent biofouling.

Precursor for the Development of Self-Assembled Supramolecular Structures

The amphiphilic nature of this compound, combined with its internal stimuli-responsive disulfide linkage, makes it an exemplary precursor for creating self-assembled systems that can mimic biological structures and respond to specific environmental triggers.

The compound this compound serves as a fundamental component in the synthesis of amphiphilic block copolymers capable of self-assembling into polymeric micelles. nih.govnih.gov These micelles typically form a core-shell structure in aqueous environments, where the hydrophobic segments (like the t-BuO2C protected ends) aggregate to form the core, and the hydrophilic PEG chains form a protective outer corona. nih.gov

The key innovation enabled by this building block is the incorporation of a stimuli-responsive element directly within the polymer backbone. nih.govnih.govrsc.org The disulfide bond is stable under normal physiological conditions but can be readily cleaved in the presence of reducing agents such as glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the extracellular environment. nih.govnih.gov This redox sensitivity allows for the construction of "smart" micelles that are stable in circulation but can be triggered to disassemble and release their payload upon entering a target cell. This process, often referred to as "shell-shedding" when the disulfide bond links a hydrophilic shell to the core, leads to the destabilization of the micelle and rapid release of encapsulated agents. nih.govmdpi.com

Research into analogous systems has demonstrated the precise control that can be achieved over these nanocarriers. By varying the length of the polymer blocks and the nature of the hydrophobic core, researchers can fine-tune the micelles' properties, such as their size, drug-loading capacity, and release kinetics in response to specific stimuli. nih.govresearchgate.net

Table 1: Representative Properties of Stimuli-Responsive Micelles Derived from Disulfide-Containing Block Copolymers This table illustrates typical data obtained from studies on polymeric micelles incorporating disulfide bonds, similar to those that can be synthesized using this compound as a precursor.

| Polymer System Component | Micelle Diameter (nm) | Stimulus for Disassembly | Outcome of Stimulus Application |

| PEG-SS-Polyester | 100-150 | 10 mM Dithiothreitol (DTT) | Micelle disassembly, rapid release of cargo |

| PEG-SS-Poly(amino acid) | 80-120 | High Glutathione (GSH) conc. | Destabilization of micelle structure |

| Polyurethane-SS-PEtOz | ~176 | 10 mM DTT and pH 5.0 | Accelerated and thorough drug release (~97%) mdpi.com |

Beyond individual micelles, this compound is instrumental in forming more complex and stable supramolecular assemblies like vesicles and crosslinked nanoparticles. Disulfide bonds can be used not only as cleavable linkers but also as reversible crosslinkers to enhance the structural integrity of these assemblies. nih.govresearchgate.net

The process typically involves the self-assembly of polymers derived from the building block into a desired nanostructure, such as a vesicle (a hollow sphere with an aqueous core) or a nanoparticle. Subsequently, the disulfide bonds within the structure can be engaged in crosslinking reactions, often through thiol-disulfide exchange or oxidation of engineered thiol groups, to lock the assembly into a more robust form. nih.govnih.gov This crosslinking significantly improves the stability of the nanoparticles, preventing their premature dissociation.

Crucially, this crosslinking is reversible. The introduction of a reducing agent cleaves the disulfide crosslinks, causing the nanoparticle to swell or disassemble, thereby providing a mechanism for controlled release or degradation. nih.govmdpi.com These systems serve as excellent experimental models for studying controlled release mechanisms and the behavior of nanostructures in response to specific biological cues.

Table 2: Characteristics of Disulfide-Crosslinked Nanostructures This interactive table presents typical experimental data for nanostructures stabilized by reversible disulfide crosslinks.

| Nanostructure Type | Assembly Size (nm) | Crosslinked Size (nm) | Disassembly Conditions | Result of Disassembly |

| Crosslinked Micelle | 110 | 105 | 10 mM DTT | Swelling and release of contents |

| Crosslinked Vesicle | 200 | 195 | High Glutathione (GSH) | Vesicle membrane disruption |

| Polypeptide Nanoparticle | 95 | 90 | Reducing environment | Destabilization and cargo release nih.gov |

Contributions to Dynamic Combinatorial Chemistry and Reversible Polymer Networks

The reversible nature of the disulfide bond makes this compound a valuable component for creating dynamic and adaptive material systems.

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new molecules with high affinity for a specific target. mdpi.comnih.gov This approach utilizes a library of building blocks that are in constant equilibrium through reversible reactions. When a target molecule is introduced, the equilibrium shifts to favor the formation of the library member that binds most strongly to the target. mdpi.comresearchgate.net

The thiol-disulfide exchange reaction is a cornerstone of DCC in biological contexts. mdpi.com Precursors like this compound can be readily converted into thiol-terminated building blocks by reducing the central disulfide bond. These thiol-functionalized PEG linkers can then be included in a dynamic combinatorial library (DCL), where they reversibly react with other thiol or disulfide-containing components. This allows for the generation of a diverse set of molecules whose distribution is thermodynamically controlled and can adapt in the presence of a biological target, facilitating the identification of novel ligands or inhibitors. nih.gov

The principle of disulfide bond reversibility extends to the macroscopic scale in the construction of self-healing and reconfigurable polymer networks. researchgate.net Materials crosslinked with disulfide bonds possess the ability to repair themselves after damage. When a fracture occurs, the broken disulfide bonds at the interface can be reformed through thiol-disulfide exchange, restoring the material's integrity. researchgate.netresearchgate.net

Incorporating a linker like this compound into a polymer network, for instance as a crosslinker in a hydrogel, imparts this dynamic character. nih.gov The reversible nature of these crosslinks allows the network to rearrange its internal structure in response to external stimuli such as changes in redox potential, pH, or temperature, leading to materials that are not only self-healing but also reconfigurable. researchgate.netmdpi.com This adaptability is highly sought after for applications ranging from soft robotics to advanced coatings and biomedical scaffolds. Research in this area focuses on optimizing the kinetics of disulfide exchange to balance network stability with efficient healing and reconfigurability. researchgate.netresearchgate.net

Table 3: Illustrative Parameters in Disulfide-Based Self-Healing Polymer Networks This table summarizes typical findings for self-healing materials that utilize the dynamic chemistry of disulfide bonds.

| Polymer Network Composition | Healing Stimulus | Healing Time | Healing Efficiency (%) | Key Finding |

| Polyurethane with disulfide links | Mild Heat (60 °C) | 24 hours | >90 | Thermal trigger facilitates bond exchange |

| PEG-based hydrogel | pH adjustment to basic | 12 hours | ~85 | Base-catalyzed thiol-disulfide exchange |

| Polypseudorotaxane gel researchgate.net | Thermal trigger | Variable | High | Network reinforced by nanoparticles researchgate.net |

Theoretical and Computational Studies on Molecular Behavior

Computational Modeling of Molecular Conformation and Dynamics

Computational modeling, particularly through molecular dynamics (MD) simulations, is essential for understanding the three-dimensional structure and temporal evolution of flexible molecules like t-BuO2C-PEG2-SS-PEG2-CO2tBu. MD simulations model the interactions between atoms over time, revealing the molecule's preferred conformations and dynamic behavior in various environments. nih.govresearchgate.net

Table 1: Representative Conformational Properties of PEG-Disulfide Linkers from MD Simulations The following data is illustrative, based on typical findings for similar PEG structures in aqueous simulations.

| Parameter | Typical Value Range | Description |

|---|---|---|

| Radius of Gyration (Rg) | 1.0 - 1.5 nm | A measure of the molecule's overall size and compactness. |

| End-to-End Distance | 1.5 - 2.5 nm | The distance between the two terminal tert-butyl groups, indicating molecular extension. |

| Solvent Accessible Surface Area (SASA) | 300 - 450 Ų | The surface area of the molecule accessible to solvent, influencing solubility and interactions. |

| Dihedral Angle (C-S-S-C) | 85° - 95° | The angle around the disulfide bond, which typically prefers a gauche conformation. |

These simulations reveal that the molecule is highly dynamic, with the PEG chains constantly fluctuating. The central disulfide bond acts as a pivot point, while the bulky terminal groups may exhibit more restricted motion. This flexibility is crucial for its function, allowing it to adapt its shape to interact with other molecules or surfaces. nih.gov

Quantum Mechanical Calculations of Reactivity and Electronic Properties

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, which governs its chemical reactivity. dntb.gov.ua For this compound, QM methods are used to analyze the properties of the disulfide bond, which is the molecule's primary reactive center. nih.gov

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful. The LUMO is often localized on the σ* antibonding orbital of the S-S bond, indicating that this is the site most susceptible to nucleophilic attack—the initial step in its reductive cleavage. wuxiapptec.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Furthermore, QM calculations can determine bond dissociation energies (BDEs), providing a quantitative measure of the strength of the S-S bond compared to other bonds in the molecule, such as C-S or C-O bonds. These calculations confirm that the disulfide bond is the weakest covalent linkage, predisposing it to selective cleavage under specific conditions. rsc.orgnih.gov

Table 2: Illustrative Calculated Electronic Properties of a Model Disulfide Linker These values are representative examples derived from DFT calculations on model disulfide compounds.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons; localized on the S-S bond. |

| HOMO-LUMO Gap | 6.0 eV | Indicates kinetic stability; a key factor in predicting reactivity. |

| S-S Bond Dissociation Energy | ~60 kcal/mol | Quantifies the energy required to break the disulfide bond homolytically. |

| Mulliken Charge on Sulfur | -0.1 to +0.1 e | Indicates the partial charge on the sulfur atoms, influencing electrostatic interactions. |

Simulation and Prediction of Disulfide Bond Cleavage Events and Mechanisms

A central feature of this compound is the redox-responsive nature of its disulfide bond. Computational simulations are invaluable for elucidating the precise mechanisms and kinetics of its cleavage. nih.govacs.orgcreativebiolabs.net The cleavage is typically initiated by a thiol-disulfide exchange reaction, often involving biological reducing agents like glutathione (B108866) (GSH).

Simulations, frequently employing combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can model the entire reaction pathway. These studies show that the cleavage process typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. ub.edu In this process, the thiolate anion (e.g., from GSH) attacks one of the sulfur atoms of the disulfide bond, leading to the formation of a transient trigonal bipyramidal transition state before the bond breaks. wuxiapptec.comub.edu

Computational studies can also explore alternative cleavage mechanisms, such as those initiated by radicals or mechanical force. rsc.orgnih.gov For instance, applying tensile force in simulations can dramatically lower the activation energy for S-S bond scission. ub.edu These simulations provide critical data on activation free energies, reaction rates, and the influence of the solvent environment on the cleavage event.

Table 3: Comparison of Simulated Disulfide Bond Cleavage Mechanisms

| Cleavage Mechanism | Triggering Agent/Condition | Key Intermediates | Typical Calculated Activation Energy |

|---|---|---|---|

| Thiol-Disulfide Exchange (SN2) | Glutathione (GSH), Cysteine | Trigonal bipyramidal transition state | 10-20 kcal/mol |

| Radical-Initiated Cleavage | Acetyl radical, other radicals | Sulfur-centered radical (thiyl radical) | ~9-10 kcal/mol lower than backbone cleavage rsc.orgnih.gov |

| Mechanochemical Cleavage | Applied tensile force (~2 nN) | Stretched S-S bond | Force-dependent; can become barrierless at high forces ub.edu |

| Alkaline Hydrolysis | Hydroxide ion (OH⁻) | SN2 attack at sulfur | Force and pH-dependent |

Prediction of Self-Assembly Behavior and Intermolecular Interactions in Responsive Systems

The amphiphilic character of this compound, with its hydrophilic PEG segments and more hydrophobic termini and core, suggests a propensity for self-assembly in aqueous environments. nih.gov Coarse-grained and all-atom MD simulations can predict how multiple molecules of this type interact and organize into larger supramolecular structures, such as micelles or vesicles. acs.org

These simulations model the intermolecular interactions—including hydrophobic interactions between the tert-butyl groups and hydrogen bonding between PEG chains and water—that drive the assembly process. mdpi.comnih.gov The simulations can predict critical parameters like the critical micelle concentration (CMC) and the morphology (shape and size) of the resulting nanoparticles.

Crucially, these computational models can also simulate the disassembly of these structures in response to a reductive trigger. acs.org Upon cleavage of the disulfide bonds that can act as crosslinks within an assembly, the molecule is broken into two smaller, more hydrophilic fragments. Simulations show how this change in molecular structure leads to the destabilization and breakdown of the assembled nanoparticle, a key mechanism for controlled release applications. mdpi.com

In Silico Design Principles for Related Multifunctional Molecules and Architectures

The insights gained from theoretical and computational studies on molecules like this compound have established a powerful framework for the in silico design of new functional materials. researchgate.net By systematically modifying the molecular structure in a computational model, researchers can predict how changes will affect function before undertaking complex synthesis. spirochem.com

Key design principles derived from these studies include:

Tuning Redox Sensitivity: QM calculations can be used to predict how substituting atoms near the disulfide bond (e.g., adding methyl groups) will sterically hinder or electronically modify the S-S bond, thereby adjusting its reactivity and stability in different environments. wuxiapptec.com

Optimizing PEG Linker Length: MD simulations can model how varying the length of the PEG chains (e.g., from PEG2 to PEG4 or PEG6) affects the molecule's solubility, hydrodynamic radius, and the spatial distance between the functional ends. researchgate.net This is critical for applications where precise spacing is required, such as in linkers for PROTACs or antibody-drug conjugates (ADCs). acs.org

Controlling Self-Assembly: By altering the balance between hydrophilic and hydrophobic segments in the molecular design, simulations can predict the resulting changes in self-assembly behavior, allowing for the rational design of nanoparticles with specific sizes and stabilities. acs.org

Designing Multifunctionality: Computational approaches enable the integration of other responsive elements alongside the disulfide bond. For example, designers can model the inclusion of pH-sensitive groups or enzyme-cleavable sequences and predict the molecule's multi-responsive behavior. nih.gov

Table 4: Key Parameters in the In Silico Design of Responsive Disulfide Linkers

| Design Parameter | Desired Property | Relevant Computational Method |

|---|---|---|

| Steric Hindrance at S-S Bond | Increased stability in circulation | QM (DFT for electronic effects), MM (for steric bulk) |

| PEG Chain Length | Solubility, hydrodynamic size, flexibility | Molecular Dynamics (MD) |

| Terminal Functional Groups | Targeting, self-assembly, solubility | MD, Docking Simulations |

| Electronic Nature of Adjacent Groups | Cleavage kinetics, reaction mechanism | QM/MM Simulations |

By leveraging these computational tools, scientists can accelerate the development of novel molecules with precisely tailored properties for a wide range of applications, from drug delivery to advanced materials.

Future Research Directions and Emerging Paradigms in Responsive Chemistry

Exploration of Novel and Greener Synthetic Pathways for Analogous Compounds

The synthesis of specialized linkers like t-BuO2C-PEG2-SS-PEG2-CO2tBu traditionally relies on multi-step batch processes. Future research is increasingly focused on developing more efficient, sustainable, and environmentally benign synthetic methodologies. A primary goal is the reduction of solvent use, energy consumption, and waste generation, aligning with the principles of green chemistry.

Key research directions include:

Chemoenzymatic Synthesis: Pioneering platforms that utilize cell-free enzymatic reactors can offer high selectivity and productivity under mild, aqueous conditions. epa.gov Solugen's Bioforge™, for instance, demonstrates a cell-free chemoenzymatic process that converts plant-derived substances into essential materials without emissions or waste, a paradigm that could be adapted for producing the building blocks of PEG-disulfide linkers. epa.gov This approach avoids the limitations of traditional fermentation and the harsh conditions of some metal catalysis methods. epa.gov

Continuous Flow Manufacturing: Shifting from batch to continuous processing can significantly enhance efficiency and reduce the environmental footprint of chemical synthesis. sustainabledrugdiscovery.euepa.gov Continuous processes allow for smaller equipment, lower energy and water consumption, and more efficient use of raw materials. sustainabledrugdiscovery.euepa.gov This methodology has been successfully applied in the pharmaceutical industry and holds promise for the scalable production of PEG derivatives and other complex molecules. sustainabledrugdiscovery.eu

Solid-Phase Synthesis: Stepwise addition of monomer units on a solid support, such as a polystyrene resin, offers a chromatography-free method for producing monodisperse PEG derivatives. nih.gov This technique allows for quantitative reactions and can be adapted to create asymmetric molecules with different functionalities at each end, providing a high degree of control over the final structure. nih.gov

Table 1: Comparison of Synthetic Methodologies for PEG-Disulfide Compounds

| Methodology | Advantages | Disadvantages | Future Outlook |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures | High energy/solvent consumption, potential for side reactions, purification challenges | Optimization for milder conditions and reduced waste |

| Solid-Phase Synthesis | High purity, monodispersity, chromatography-free nih.gov | Can be laborious for very long polymers, initial resin cost | Development of novel resins and automated synthesis platforms |

| Enzymatic/Chemoenzymatic | High selectivity, mild/aqueous conditions, sustainable feedstocks epa.gov | Enzyme stability and cost, substrate specificity | Engineering robust enzymes and integrated reactor systems |

| Continuous Flow | Scalable, reduced footprint, improved safety and efficiency sustainabledrugdiscovery.euepa.gov | Higher initial capital investment, process optimization required | Integration of real-time monitoring and AI for process control |

Integration into Advanced Material Systems for Multi-Stimuli Responsiveness Beyond Redox and pH

While the disulfide bond provides inherent redox responsiveness and the terminal carboxyl groups (after deprotection) offer pH sensitivity, the next frontier lies in creating materials that can respond to multiple, orthogonal stimuli. nih.gov This can enhance the specificity and control of material behavior, allowing for more complex functions. nih.govnih.gov The this compound framework can be integrated into larger systems containing other responsive moieties.

Emerging areas of investigation include:

Thermo-responsive Systems: By incorporating thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM), materials can be designed to undergo conformational changes at a specific lower critical solution temperature (LCST). mdpi.com This could be used to trigger the release of a payload or alter the mechanical properties of a hydrogel in response to localized heating or physiological fever. mdpi.com

Photo-responsive Materials: The inclusion of light-sensitive groups, such as azobenzene, allows for remote, non-invasive control over material properties using specific wavelengths of light. acs.org This can induce shape changes, self-healing, or trigger the release of encapsulated agents with high spatial and temporal precision. acs.org

Enzyme-responsive Systems: Integrating enzyme-cleavable peptide sequences into the polymer backbone can create materials that degrade or release cargo only in the presence of specific enzymes that are overexpressed in diseased tissues. rsc.org This adds a layer of biological specificity to the material's response. rsc.org

Mechano-responsive Materials: Materials can be engineered to respond to mechanical forces, such as ultrasound. fau.de Disulfide bonds can be incorporated into polymers that are switchable by ultrasound, UV light, and redox potential, creating a multi-responsive system. fau.de

Table 2: Potential Multi-Stimuli Responsive Systems Incorporating Disulfide-PEG Architectures

| Additional Stimulus | Responsive Moiety | Potential Application |

|---|---|---|

| Temperature | PNIPAM, Chitosan/β-glycerophosphate mdpi.com | On-demand drug delivery, smart actuators, tissue engineering scaffolds mdpi.com |

| Light (UV/Visible) | Azobenzene, Spiropyran | Photocontrolled release, remote activation of self-healing acs.org |

| Enzymes | Specific peptide substrates | Targeted drug release in enzyme-rich microenvironments rsc.org |

| Magnetic Fields | Magnetic nanoparticles (e.g., Fe₃O₄) | Magnetically guided delivery, hyperthermia-induced response mdpi.com |

| Ultrasound | Mechanically labile bonds | Spatially controlled drug release, enhanced tissue penetration fau.de |

Development of this compound as a Universal Platform for Responsive Research Tools

The unique structure of this compound makes it an ideal candidate for a universal, cleavable linker platform in various research and therapeutic contexts. Its bifunctional nature, combined with the stimuli-responsive disulfide bond, allows it to bridge different molecular entities in a controllable manner. nih.gov

Key characteristics that enable its use as a universal tool include:

Redox-Cleavable Core: The disulfide bond is relatively stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher (1-10 mM intracellularly vs. ~5 µM in blood). This differential stability is a cornerstone of its application in targeted drug delivery.

Biocompatible Spacers: The PEG units enhance the water solubility and biocompatibility of the molecule and any conjugate it forms. PEGylation is a well-established technique to improve the pharmacokinetic properties of therapeutic molecules. researchgate.net

Versatile Conjugation Chemistry: The terminal tert-butyl-protected carboxyl groups can be deprotected under acidic conditions to reveal free carboxylic acids. biochempeg.combroadpharm.combroadpharm.com These can then be activated to react with amine groups on proteins, antibodies, or other molecules, forming stable amide bonds. broadpharm.com This allows for the straightforward conjugation of a wide range of payloads.

This linker is a prime candidate for applications such as:

Antibody-Drug Conjugates (ADCs): Linking a potent cytotoxic drug to a tumor-targeting antibody, ensuring the drug is released only after internalization into the target cancer cell. creativebiolabs.net

Prodrug Development: Temporarily masking the activity of a drug until it reaches the desired site of action, thereby reducing systemic toxicity. nih.gov

Responsive Hydrogels: Acting as a cleavable cross-linker in hydrogel networks, allowing the gel to degrade and release encapsulated cells or drugs in response to a reducing stimulus. digitellinc.com

Investigation of Scalable Synthesis and Sustainable Methodologies for Laboratory and Industrial Applications

Translating a promising molecule from laboratory research to widespread industrial application requires the development of robust, scalable, and sustainable synthetic processes. For PEG-disulfide linkers, this involves addressing challenges related to purity, yield, and environmental impact.

Future research in this area will likely focus on:

High-Purity, Monodisperse Synthesis: Conventional PEG synthesis results in a distribution of chain lengths (polydispersity). acs.org For advanced applications, particularly in pharmaceuticals, monodisperse PEGs are highly desirable to ensure batch-to-batch consistency. acs.org Iterative liquid-phase approaches and improved Williamson ether synthesis methods are being developed to produce monodisperse PEGs on a gram scale and beyond. acs.org

Chromatography-Free Purification: Purification is often a major bottleneck in chemical manufacturing. Developing synthetic routes that yield high-purity products without the need for column chromatography is a key goal for scalability and sustainability. nih.gov Methods like solid-phase extraction and precipitation can simplify purification workflows. researchgate.net

Process Intensification: As seen with continuous manufacturing, process intensification aims to develop smaller, cleaner, and more energy-efficient production technologies. For linker synthesis, this could involve microreactors that offer superior heat and mass transfer, leading to better reaction control and higher yields.

Table 3: Key Parameters for Scalable Synthesis

| Parameter | Laboratory Scale | Industrial Scale | Research Focus |

|---|---|---|---|

| Scale | Milligrams to grams | Kilograms to tons | Developing robust, high-yield reactions biochempeg.com |

| Purity | High, often via chromatography | High, with minimal purification steps | Monodisperse synthesis, chromatography-free methods nih.govacs.org |

| Sustainability | Often secondary | Critical (cost, regulation) | Green solvents, continuous processing, waste reduction sustainabledrugdiscovery.eu |

| Cost | High per unit | Low per unit | Use of inexpensive starting materials, process efficiency |

Bridging Fundamental Understanding to Advanced Chemical Engineering Principles and Research Translation

The successful application of this compound and related materials depends on a synergistic relationship between fundamental chemistry and advanced chemical engineering. Understanding the molecule's behavior at a fundamental level is crucial for designing and optimizing the macroscopic systems in which it is used.

This translational bridge involves:

Kinetic and Thermodynamic Modeling: Predicting the rate of disulfide cleavage under various biological conditions is essential for designing drug release profiles. Computational models can help understand how factors like steric hindrance around the disulfide bond affect its reactivity, allowing for the fine-tuning of release kinetics. acs.org

Connecting Molecular Design to Material Properties: Chemical engineering principles are used to translate the properties of a single molecule into the bulk properties of a material. For example, the length and flexibility of the PEG chains and the density of disulfide cross-links will determine the mechanical properties (e.g., stiffness, swelling ratio) of a hydrogel. acs.org

Process Design and Optimization: Scaling up the synthesis of the linker requires careful process design. This includes reactor selection, optimization of reaction conditions (temperature, pressure, concentration), and development of efficient downstream processing for purification and formulation.

Computational and Experimental Synergy: The iterative use of computational modeling and experimental characterization accelerates the design-build-test cycle. acs.org Molecular dynamics simulations can provide insights into how these linkers influence the self-assembly of nanoparticles or the network formation in hydrogels, guiding experimental work. acs.org This synergy is critical for the rational design of complex, functional materials. acs.orgresearchgate.net

By integrating these principles, the journey from a well-designed molecule to a functional, commercially viable product can be navigated more efficiently, paving the way for the next generation of advanced responsive materials.

Q & A

Q. How can the compound’s redox-responsive properties be aligned with theoretical models of stimuli-responsive drug delivery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.